N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide
Overview
Description
N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
The primary target of N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide is the human carbonic anhydrase (CAs, EC 4.2.1.1) isozymes I, II, and VII (cytosolic, off-target isoforms), and IX and XII (anticancer drug targets) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Biochemical Pathways
The inhibition of carbonic anhydrases by this compound affects several biochemical pathways. These enzymes play a crucial role in maintaining acid-base balance in the body, participating in various physiological processes such as respiration and the transport of carbon dioxide and bicarbonate. Therefore, their inhibition can have significant effects on these processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of carbonic anhydrases. This can lead to changes in the pH balance within cells and tissues, potentially affecting various physiological processes. In the context of its anticancer activity, the inhibition of carbonic anhydrases IX and XII can disrupt tumor cell metabolism and growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy. Furthermore, the presence of other substances, such as proteins or other drugs, can also affect the compound’s action .
Biochemical Analysis
Biochemical Properties
N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been identified as a potential inhibitor of SARS-CoV-2 proteases, suggesting its potential role in viral replication .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are still being studied. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with pyrrolidinecarboxylic acid derivatives. One common method includes the use of benzene diazonium chloride in pyridine at low temperatures (0-5°C) to facilitate the reaction . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives.
Scientific Research Applications
N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide can be compared with other sulfonamide derivatives:
N1-[4-(aminosulfonyl)phenyl]-2,2-dimethylpropanamide: Similar in structure but with different substituents, leading to variations in biological activity.
N-[4-(aminosulfonyl)phenyl]-2-methylpropanamide: Another related compound with distinct chemical properties and applications.
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c12-18(16,17)10-5-3-9(4-6-10)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15)(H2,12,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEHRSGIQXWHSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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